Product packaging for Lasofoxifene Sulfate(Cat. No.:)

Lasofoxifene Sulfate

Cat. No.: B12290554
M. Wt: 493.6 g/mol
InChI Key: NXQINUGCNDMKEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lasofoxifene Sulfate is the sulfate salt form of Lasofoxifene, a third-generation, non-steroidal selective estrogen receptor modulator (SERM) . It belongs to the naphthalene chemical class and acts as a tissue-specific agonist/antagonist of the estrogen receptor (ER) . This compound was developed with the goal of achieving high oral bioavailability and potent in vivo efficacy . Its improved oral absorption, compared to other SERMs, is attributed to a non-planar tetrahydronaphthalene structure that makes it a poorer substrate for intestinal glucuronidation . Researchers investigating osteoporosis utilize Lasofoxifene for its potent anti-osteoporotic function. It mediates an agonist effect on estrogen receptors in bone tissue, mimicking the positive effects of estrogen to reduce bone loss and fracture risk . In clinical trials, Lasofoxifene has been associated with increased bone mineral density (BMD) and a reduced risk of both vertebral and nonvertebral fractures . Furthermore, Lasofoxifene is a valuable tool in oncology research, particularly for the study of hormone-responsive cancers. It exhibits antiestrogenic activity in breast tissue and has been shown to reduce the risk of ER+ breast cancer . Emerging preclinical evidence highlights its potential as a therapeutic option for advanced or metastatic ER-positive breast cancers that express constitutively active ESR1 mutations (Y537S and D538G), against which it can demonstrate superior inhibitory activity compared to other agents like fulvestrant . The mechanism of action involves high-affinity binding to both ERα and ERβ, causing a conformational change that prevents the recruitment of coactivators and results in antagonist effects in breast and uterine tissues, while providing agonist effects in bone . Lasofoxifene is highly bound to plasma proteins (>99%) and has a long terminal elimination half-life of approximately 6 days (~150 hours) . Its metabolism involves hepatic CYP3A4/CYP3A5 and CYP2D6 enzymes, as well as glucuronidation by UGT enzymes . This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H31NO5S B12290554 Lasofoxifene Sulfate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H31NO5S

Molecular Weight

493.6 g/mol

IUPAC Name

[6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-yl] hydrogen sulfate

InChI

InChI=1S/C28H31NO5S/c30-35(31,32)34-25-13-15-27-23(20-25)10-14-26(21-6-2-1-3-7-21)28(27)22-8-11-24(12-9-22)33-19-18-29-16-4-5-17-29/h1-3,6-9,11-13,15,20,26,28H,4-5,10,14,16-19H2,(H,30,31,32)

InChI Key

NXQINUGCNDMKEW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)OS(=O)(=O)O)C5=CC=CC=C5

Origin of Product

United States

Molecular and Cellular Pharmacology of Lasofoxifene Sulfate

Estrogen Receptor Binding Dynamics

Lasofoxifene (B133805) Sulfate (B86663) demonstrates a high affinity for both ERα and ERβ subtypes. Its binding affinity is comparable to that of the endogenous estrogen, estradiol (B170435) nih.govnih.govnih.govresearchgate.netresearchgate.netdovepress.com. Studies have reported an IC50 value of 1.5 nM for ERα binding nih.gov. This high affinity binding is a fundamental aspect of its mechanism of action, enabling it to effectively compete with endogenous estrogens for receptor occupancy.

Compared to earlier generation SERMs such as raloxifene (B1678788) and tamoxifen (B1202), Lasofoxifene Sulfate exhibits markedly higher in vitro and in vivo potency nih.govresearchgate.netbenchchem.com. It possesses a half-inhibition concentration similar to estradiol and is at least 10-fold more potent than raloxifene and tamoxifen nih.govresearchgate.net. This enhanced potency is partly attributed to its structural features that confer resistance to intestinal glucuronidation, leading to improved oral bioavailability wikipedia.org.

Table 1: Comparative Potency of this compound vs. Other SERMs

CompoundERα Binding Affinity (Relative to Estradiol)ERβ Binding Affinity (Relative to Estradiol)Comparative Potency vs. Raloxifene/Tamoxifen
This compoundSimilar to Estradiol nih.govnih.govnih.govresearchgate.netresearchgate.netdovepress.comSimilar to Estradiol nih.govnih.govresearchgate.netAt least 10-fold higher nih.govresearchgate.net, markedly higher researchgate.net
EstradiolHigh affinity/potencyHigh affinity/potencyN/A
RaloxifeneHigh affinityHigh affinityLess potent than Lasofoxifene nih.govresearchgate.net
TamoxifenHigh affinityHigh affinityLess potent than Lasofoxifene nih.govresearchgate.net

Note: Specific IC50/Ki values for direct comparison across all compounds were not consistently available in the provided snippets. The table reflects relative potency as described.

Ligand-Induced Estrogen Receptor Conformational Changes

Upon binding to the ERα ligand-binding domain (LBD), this compound induces significant conformational changes. Structural studies, including X-ray crystallography, have revealed that this compound stabilizes an antagonist conformation of ERα. This effect is observed in both wild-type ERα and certain mutant forms, such as the Y537S mutation, which is relevant in endocrine therapy resistance elifesciences.orgnih.govnih.govnih.govrcsb.orgbiorxiv.orgnih.govtargetedonc.combiorxiv.org. The stabilization of this antagonist conformation is critical for its antiestrogenic effects in target tissues like breast cancer cells elifesciences.orgnih.govnih.govbiorxiv.orgnih.govtargetedonc.combiorxiv.org.

A key aspect of this compound's mechanism involves its interaction with Helix 12 within the ERα LBD. This compound displaces the C-terminal Helix 12 away from its agonist-bound position, into a site typically occupied by coactivator proteins nih.govrcsb.org. This repositioning sterically hinders the binding of coactivator complexes, a primary mechanism by which it exerts its antagonistic activity dovepress.comwikipedia.orgnih.govrcsb.org. Specifically, this compound occupies the space normally taken by residue Leu-540 and modulates residues in Helix 11, thereby directly interfering with Helix 12 positioning and destabilizing the agonist conformation of the Activation Function 2 (AF-2) region wikipedia.orgnih.gov. This conformational shift favors an antagonist-bound state of the receptor nih.gov.

Differential Estrogen Receptor Modulation Mechanisms

This compound functions as a selective estrogen receptor modulator, exhibiting differential effects across various tissues and biological systems. This tissue-specific activity is a hallmark of SERMs, mediated by the unique conformational changes induced by ligand binding, which in turn influence the recruitment of coactivators and corepressors dovepress.comwikipedia.orgscielo.br.

Bone: this compound acts as an agonist in bone tissue, promoting bone health by preventing bone loss and improving bone mineral density nih.govresearchgate.netdovepress.comscielo.brresearchgate.netmenopause.org.au.

Breast and Uterus: Conversely, it functions as an antagonist in breast and uterine tissues, inhibiting estrogen-dependent cell proliferation and thus exerting antiestrogenic effects nih.govdovepress.comresearchgate.netmenopause.org.aucancer.gov.

Lipid Metabolism: The compound also demonstrates agonist activity in lipid metabolism, contributing to beneficial effects such as the reduction of low-density lipoprotein (LDL) cholesterol levels researchgate.netscielo.brresearchgate.nettandfonline.com.

Table 2: Tissue-Specific Modulation Profile of this compound

Tissue/SystemModulation EffectSupporting Evidence
BoneAgonist nih.govresearchgate.netdovepress.comscielo.brresearchgate.netmenopause.org.au
BreastAntagonist nih.govdovepress.comresearchgate.netmenopause.org.aucancer.gov
UterusAntagonist nih.govdovepress.comresearchgate.netmenopause.org.aucancer.gov
Lipid ProfileAgonist researchgate.netscielo.brresearchgate.nettandfonline.com

Compound Names Mentioned:

this compound

Estradiol

Raloxifene

Tamoxifen

Idoxifene

Arzoxifene (B129711)

Ospemifene

Bazedoxifene (B195308)

Toremifene

Keoxifene

Fulvestrant (B1683766)

Acolbifene

Droloxifene

LY2066948

4-hydroxytamoxifen (B85900) (4OHT)

Desmethyl arzoxifene (DMA)

GDC-0927

Pipendoxifene (PIP)

AZD9496

RU39411

Palbociclib

Trioxifene

Signaling Pathway Modulation by this compound

Regulation of the RANKL/RANK/Osteoprotegerin System in Bone Biology

This compound exerts beneficial effects on bone health by modulating the RANKL/RANK/Osteoprotegerin (OPG) system, mirroring the actions of endogenous estrogens. Estrogens play a crucial role in maintaining bone homeostasis by regulating bone turnover, primarily by influencing the balance between bone resorption by osteoclasts and bone formation by osteoblasts. This balance is critically mediated by the RANKL/RANK/OPG signaling pathway nih.govnih.govfrontiersin.orgmdpi.comcancernetwork.com.

Estrogen signaling generally leads to an increase in the OPG/RANKL ratio nih.gov. OPG acts as a decoy receptor, binding to RANKL and preventing its interaction with the RANK receptor on osteoclast precursors. This inhibition of RANK signaling suppresses osteoclast differentiation, activation, and survival, thereby reducing bone resorption nih.govmdpi.comcancernetwork.com. Conversely, RANKL promotes osteoclastogenesis frontiersin.orgmdpi.com. Lasofoxifene, by mimicking estrogen's agonist effects in bone tissue, is understood to positively influence this system. It mediates an agonist effect on estrogen receptors in bone, which is thought to reduce the production and lifespan of osteoclasts by altering the RANKL/RANK/OPG system drugbank.com. This action contributes to the suppression of bone loss and the prevention of fractures observed in clinical studies researchgate.netnih.gov.

Suppression of Oncogenic Gene Transcription in Estrogen Receptor-Positive (ER+) Cancers

In ER-positive (ER+) breast cancers, estrogen receptor alpha (ERα) signaling is a primary driver of tumor growth and proliferation elifesciences.org. This compound acts as an antagonist in breast tissue, effectively suppressing estrogen-driven oncogenic gene transcription. By binding to ERα, lasofoxifene induces a conformational change that blocks co-activator recruitment and promotes the binding of co-repressors nih.govdovepress.com. This ultimately inhibits the transcriptional activity of ERα, thereby halting the signaling cascades that promote cell proliferation and survival in ER+ cancer cells drugbank.comelifesciences.orgmedchemexpress.com.

Research indicates that lasofoxifene is effective against ER+ breast cancers, including those with specific mutations in the estrogen receptor ligand-binding domain (ESR1) that confer resistance to other endocrine therapies elifesciences.orgnih.gov. It has demonstrated potent inhibition of primary tumor growth and metastases in preclinical models of ERα-mutant breast cancer nih.gov. Furthermore, lasofoxifene has shown a significant reduction in breast cancer incidence in clinical studies, with a notable efficacy in reducing estrogen receptor-positive breast cancers compared to other SERMs wikipedia.org.

Stereospecificity and Its Influence on Estrogen Receptor Alpha Stability and Antagonistic Activity

The precise three-dimensional arrangement of atoms within a molecule, known as stereospecificity, plays a critical role in its interaction with biological targets like ERα. For lasofoxifene, its stereochemistry influences its ability to bind to ERα, stabilize its conformation, and exert antagonistic activity. Studies involving lasofoxifene derivatives have highlighted that subtle chemical modifications, including those affecting stereochemistry, can significantly tune ERα cellular lifetime and accumulation, thereby impacting its antagonistic efficacy elifesciences.orgnih.govbiorxiv.orgnih.gov.

Molecules that favor a highly buried helix 12 antagonist conformation within the ERα ligand-binding domain achieve greater transcriptional suppression activities elifesciences.orgnih.govbiorxiv.orgnih.gov. The development of lasofoxifene derivatives has allowed researchers to explore how manipulating ERα's structural mobility and cellular lifetime influences its antagonistic function, particularly in the context of ESR1 mutations that confer endocrine resistance elifesciences.orgnih.govbiorxiv.orgnih.gov.

Development and Analysis of Lasofoxifene Derivatives

To elucidate the relationship between ERα stability and antagonistic activity, researchers have synthesized various lasofoxifene derivatives. These modifications, often involving methyl groups on the pyrrolidine (B122466) ring of the lasofoxifene scaffold, have been designed to uniquely tune ERα cellular accumulation and lifetime, while retaining the drug's fundamental antagonistic properties elifesciences.orgnih.govbiorxiv.orgnih.gov.

These novel derivatives have been analyzed alongside a panel of established SERMs and selective estrogen receptor degraders (SERDs) using live-cell assays to quantify ERα cellular accumulation, lifetime, SUMOylation, and transcriptional antagonism elifesciences.orgnih.govbiorxiv.orgnih.gov. High-resolution X-ray crystal structures of ERα ligand-binding domains complexed with these lasofoxifene derivatives and other antiestrogens provide insights into how specific molecular conformations correlate with transcriptional suppression activities elifesciences.orgnih.govbiorxiv.orgnih.gov.

Correlation Between Receptor Degradation and Transcriptional Antagonism

The extent to which a SERM or SERD induces the degradation or downregulation of ERα does not necessarily correlate directly with its potency in inhibiting gene transcription. While some potent SERDs, like fulvestrant, reduce ERα cellular lifetime through mechanisms involving SUMOylation and ubiquitination leading to proteasomal degradation elifesciences.orgnih.gov, studies on lasofoxifene and its derivatives suggest a more nuanced relationship.

Data Tables

Table 1: Transcriptional Antagonism of Lasofoxifene and Related Compounds in ERα Assays

CompoundERα ContextIC50 (nM) for Transcriptional InhibitionReference
FulvestrantWT0.35 ± 0.06 researchgate.net
LasofoxifeneWT0.35 ± 0.06 (similar to Fulvestrant) researchgate.net
GDC0927WT0.03 ± 0.08 researchgate.net
RaloxifeneWT0.11 ± 0.08 researchgate.net
LasofoxifeneWT/Y537S2.88 ± 0.34 researchgate.net
FulvestrantWT/Y537SNot specified (but less effective than SERMs/SERDs) elifesciences.orgnih.gov
LasofoxifeneWT/D538GNot specified (but affected similarly to others) researchgate.net
FulvestrantWT/D538G0.57 ± 0.69 researchgate.net
RaloxifeneWT/D538GNot specified

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the transcriptional activity. Data are presented as mean ± standard deviation where available.

Preclinical Investigation of Lasofoxifene Sulfate S Biological Activities

In Vitro Cellular and Biochemical Studies

In vitro studies using various cell systems have been crucial in defining the molecular mechanisms underlying lasofoxifene's biological effects. These investigations have explored its interaction with estrogen receptors, its influence on cancer cell behavior, its impact on gene regulation, and its role in bone metabolism.

The primary mechanism of lasofoxifene (B133805) in breast cancer models is its interaction with estrogen receptor alpha (ERα), a key driver in the majority of breast cancers. nih.gov Its activity has been tested in ER+ breast cancer cell lines such as MCF7 and T47D, which are standard models for studying endocrine therapies.

In breast cancer cells expressing wild-type ERα, lasofoxifene functions as a receptor antagonist. nih.govnih.gov X-ray crystallography studies have revealed that lasofoxifene binding to the ligand-binding domain (LBD) of wild-type ERα stabilizes the receptor in an antagonist conformation. nih.govresearchgate.net This conformational change prevents the recruitment of coactivators necessary for the transcriptional activation of estrogen-responsive genes that drive cell proliferation. nih.gov

Studies have also examined the effect of lasofoxifene on the cellular stability and lifetime of ERα. Unlike selective estrogen receptor degraders/downregulators (SERDs) such as fulvestrant (B1683766), which reduce the cellular levels of ERα, SERMs like lasofoxifene can extend the cellular lifetime and accumulation of the receptor while still blocking its function. nih.govelifesciences.orgnih.gov This antagonistic activity, independent of degradation, is a key feature of its mechanism. nih.gov

A significant challenge in endocrine therapy for breast cancer is the development of resistance, often driven by acquired mutations in the ESR1 gene, which encodes ERα. nih.gov The most common of these are the Y537S and D538G mutations in the LBD, which render the receptor constitutively active, even in the absence of estrogen. nih.govnih.gov

Lasofoxifene has demonstrated potent activity against these common and clinically relevant ERα mutants. nih.govresearchgate.net Preclinical studies show it is effective at inhibiting the function of both Y537S and D538G ERα. nih.govsermonixpharma.com X-ray crystallography confirmed that lasofoxifene can bind to the Y537S mutant LBD and force it into an antagonist conformation, similar to its effect on the wild-type receptor. nih.govresearchgate.net This ability to antagonize the ligand-independent activity of mutant ERα is crucial for its potential to treat therapy-resistant breast cancer. nih.govnih.govresearchgate.net In studies comparing lasofoxifene to fulvestrant in models with ESR1 mutations, lasofoxifene showed superior efficacy in reducing the mutant allele frequency in circulating tumor DNA (ctDNA). wustl.edu

ERα StatusCell Line ModelsObserved Effect of LasofoxifeneMechanism
Wild-TypeMCF7, T47DTranscriptional AntagonismStabilizes ERα in an antagonist conformation, blocking coactivator recruitment. nih.govresearchgate.netnih.gov
Mutant (Y537S)MCF7-Y537SInhibition of constitutive activity; Potent tumor growth inhibition. nih.govresearchgate.netBinds to the mutant receptor and induces an antagonist conformation. nih.govnih.govresearchgate.net
Mutant (D538G)MCF7-D538GInhibition of tumor growth; Reduction in mutant allele frequency. nih.govwustl.eduAntagonizes the constitutively active receptor. nih.gov

The antagonistic effect of lasofoxifene on ERα translates into potent anti-proliferative activity in ER+ breast cancer models. In preclinical xenograft models using MCF7 cells, lasofoxifene monotherapy was more effective than fulvestrant at inhibiting primary tumor growth and reducing metastases. nih.govsermonixpharma.com

In addition to its anti-proliferative effects, lasofoxifene has been shown to induce apoptosis. This effect has been specifically noted in bone cell biology, where it exhibits an estrogen-like activity by inducing the apoptosis of osteoclast precursors. nih.gov

As a modulator of a nuclear hormone receptor, lasofoxifene's primary action is the regulation of gene expression. By binding to ERα and inducing an antagonist conformation, it prevents the receptor from binding effectively to estrogen response elements (EREs) in the promoters of target genes, thereby repressing their transcription. nih.govnih.gov This transcriptional inhibition is central to its anti-cancer effects. nih.govbiorxiv.org

Research has shown that the efficacy of transcriptional suppression by antiestrogens does not always correlate with the degree of receptor degradation. nih.gov Molecules like lasofoxifene that stabilize the receptor in a "deep" antagonist conformation can achieve potent transcriptional repression, even in the presence of resistance-conferring mutations like Y537S. nih.govelifesciences.orgnih.gov This highlights that the crucial parameter for activity is effective antagonism at the transcriptional level, rather than simply reducing receptor protein levels. nih.gov

In contrast to its antagonist action in breast tissue, lasofoxifene exhibits estrogen-like agonist activity in bone. nih.gov This is a hallmark of its SERM profile and is fundamental to its development for the treatment of osteoporosis. nih.govnih.gov

Bone Cell TypeObserved Effect of LasofoxifeneUnderlying Mechanism
Osteoclast PrecursorsInduction of Apoptosis. nih.govEstrogen-like agonist activity on ERα in bone cells. nih.gov
Mature OsteoclastsInhibition of Bone Resorption. nih.govReduced number and activity of osteoclasts. nih.gov
OsteoblastsStimulatory role suggested by SERM class effect. nih.govresearchgate.netPositive modulation of osteoblast activity and bone formation. nih.govresearchgate.net

In Vitro Metabolism and Bioactivation Pathways

The metabolic fate of lasofoxifene has been investigated in vitro, revealing complex pathways involving oxidation and conjugation. These pathways are crucial for understanding the compound's bioavailability and molecular interactions. Unlike some other SERMs, lasofoxifene is noted for its increased resistance to intestinal wall glucuronidation, which contributes to its improved oral bioavailability. nih.govnih.gov

The primary oxidative metabolism of lasofoxifene (LAS) leads to the formation of hydroxylated products. researchgate.net Specifically, two catechol regioisomers have been identified as the main primary oxidative metabolites: 5-hydroxylasofoxifene (5-OHLAS) and 7-hydroxylasofoxifene (7-OHLAS). nih.gov These catechol metabolites are significant, accounting for approximately half of the total metabolism of lasofoxifene. researchgate.netnih.govwashington.edu This initial hydroxylation step is a critical precursor to further bioactivation.

Following their formation, the catechol metabolites of lasofoxifene can be further oxidized to form highly reactive, electrophilic o-quinones. nih.govnih.gov These quinoid species are capable of reacting with cellular nucleophiles. In in vitro experiments using human and rat liver microsomes, these reactive o-quinones were trapped using glutathione (B108866) (GSH). researchgate.netnih.govwashington.edu This resulted in the formation of two mono-glutathione (mono-GSH) and two di-glutathione (di-GSH) catechol conjugates, which were subsequently identified and characterized. nih.govwashington.edu The formation of these GSH conjugates confirms the generation of electrophilic o-quinones as metabolic intermediates. nih.gov The lasofoxifene-o-quinone was found to have a half-life of about 55 minutes at physiological pH and temperature. nih.gov

The oxidative metabolism of lasofoxifene is catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. nih.govmdpi.com Specific isoforms have been implicated in the bioactivation pathway that leads to the formation of o-quinones. In vitro studies using specific human P450 supersomes demonstrated that the formation of the glutathione conjugates of lasofoxifene was mediated by CYP3A4, CYP2D6, and CYP1B1. researchgate.netnih.govwashington.edu The involvement of these particular isoforms highlights their central role in the Phase I metabolism of lasofoxifene. nih.gov For the related SERM raloxifene (B1678788), CYP3A4 has been identified as the primary enzyme responsible for its bioactivation. nih.gov

Glucuronidation, a Phase II metabolic process catalyzed by UDP-glucuronosyltransferases (UGTs), is a major detoxification pathway for many drugs, including other SERMs like raloxifene. nih.govyoutube.com For raloxifene, glucuronidation is extensive and primarily carried out by hepatic UGTs (UGT1A1, UGT1A9) and extra-hepatic UGTs (UGT1A8, UGT1A10). nih.govresearchgate.net However, lasofoxifene is characterized by a significantly higher resistance to this metabolic process, particularly to glucuronidation in the intestinal wall. nih.gov Despite this resistance, glucuronidation still represents a competing detoxification pathway to the oxidative metabolism that forms o-quinones. nih.govwashington.edu The reduced susceptibility of lasofoxifene to UGT-mediated metabolism is a key factor contributing to its enhanced oral bioavailability compared to other SERMs. nih.gov

Table 1: Summary of Lasofoxifene Metabolism

Metabolic ProcessKey Intermediates / ProductsEnzymes InvolvedReference
Primary Oxidative Metabolism5-hydroxylasofoxifene (5-OHLAS) and 7-hydroxylasofoxifene (7-OHLAS) (catechol regioisomers)Cytochrome P450 enzymes researchgate.netnih.govnih.gov
BioactivationElectrophilic o-quinonesCYP3A4, CYP2D6, CYP1B1 nih.govnih.gov
Conjugation (via Oxidation Pathway)Mono-GSH and Di-GSH catechol conjugatesGlutathione S-transferases (implicated in trapping) nih.govwashington.edu
Conjugation (Competing Pathway)Glucuronide conjugates (less favored)UDP-glucuronosyltransferases (UGTs) nih.govwashington.edu

Investigation of Inverse Agonism at Cannabinoid Receptor Type 2 (CB2)

Recent preclinical research has identified the cannabinoid receptor type 2 (CB2) as a novel molecular target for lasofoxifene. nih.gov Studies have demonstrated that lasofoxifene functions as an inverse agonist for the CB2 receptor. nih.govnih.gov This discovery was made through investigations that assessed the ability of third-generation selective estrogen receptor modulators (SERMs), including lasofoxifene, to bind to and act on the CB2 receptor. nih.gov

The experimental approach involved using Human Embryonic Kidney 293 (HEK293) cells that were stably transfected with expression plasmids containing wildtype human cannabinoid receptors. nih.gov In these cells, lasofoxifene was found to compete in a concentration-dependent manner for the specific binding of a potent cannabinoid agonist, [3H]CP-55,940, to the CB2 receptor. nih.gov Further analysis revealed that lasofoxifene concentration-dependently increased forskolin-stimulated cyclic adenosine (B11128) monophosphate (cAMP) accumulation in cells expressing CB2. nih.gov This enhancement of cAMP levels is characteristic of an inverse agonist's activity at this receptor.

Additionally, the interaction was determined to be competitive in nature. nih.gov Pretreatment with lasofoxifene caused parallel, rightward shifts in the concentration-response curves of various cannabinoid agonists without altering their maximum efficacy, a hallmark of competitive antagonism. nih.gov This finding suggests that the anti-osteoporotic effects of lasofoxifene may be partially mediated through its inverse agonist activity at the CB2 receptor, a novel mechanism of action for this class of drugs. nih.gov It has been previously shown that CB2 inverse agonists can reduce bone loss by inhibiting the formation and resorptive activity of osteoclasts. nih.gov

In Vitro Assessment of Cytochrome P450 Enzyme Inhibition Profile

The potential for drug-drug interactions involving lasofoxifene has been evaluated through in vitro studies assessing its inhibitory effects on various cytochrome P450 (CYP450) enzymes. researchgate.net The CYP450 family of enzymes is critical for the phase I metabolism of a wide range of drugs. uniba.it

In vitro inhibition assays using human liver microsomes showed that lasofoxifene has a variable inhibitory profile across the tested CYP450 isoforms. researchgate.net Of the enzymes examined, lasofoxifene demonstrated the most potent inhibition of CYP2E1, with a 50% inhibitory concentration (IC50) of 0.21 µM. researchgate.net Moderate inhibition was also noted for other isoforms. dovepress.com However, subsequent clinical studies in postmenopausal women have indicated that at steady-state concentrations, lasofoxifene does not significantly affect the metabolism of drugs handled by CYP2E1 or CYP2D6, suggesting a low likelihood of clinically relevant drug interactions via these pathways. nih.gov

The table below summarizes the in vitro inhibitory activity of lasofoxifene on key human cytochrome P450 enzymes.

Table 1: In Vitro Inhibition of Human Cytochrome P450 Enzymes by Lasofoxifene

This table is interactive. Click on the headers to sort the data.

Enzyme Isoform IC50 (µM) Inhibition Level
CYP2E1 0.21 Highest
CYP2C8 2.5 Moderate
CYP2C9 2.8 Moderate
CYP1A2 > 10 Minimal
CYP2C19 > 10 Minimal
CYP2D6 > 10 Minimal
CYP3A4 > 10 Minimal

Data sourced from references researchgate.netdovepress.com. IC50 represents the concentration of lasofoxifene required to inhibit 50% of the enzyme's activity.

In Vivo Animal Model Research

Models of Postmenopausal Bone Loss and Osteoporosis

The ovariectomized (OVX) rodent is considered a standard and reliable preclinical model for studying postmenopausal osteoporosis. nih.gov Ovariectomy induces estrogen deficiency, leading to high bone turnover and subsequent bone loss, which closely mimics the skeletal changes observed in postmenopausal women. nih.gov This model is frequently used to evaluate the efficacy of potential therapeutic agents for preventing and treating osteoporosis. nih.gov

In long-term studies using ovariectomized (OVX) rats, lasofoxifene has been shown to be highly effective in preventing estrogen deficiency-induced bone loss. nih.govresearchgate.net A 52-week study in OVX Sprague Dawley rats demonstrated that oral treatment with lasofoxifene significantly prevented the loss of bone mineral density (BMD). nih.govoup.com

Peripheral quantitative computerized tomography (pQCT) analysis of the proximal tibial metaphysis revealed that ovariectomy led to a 64% reduction in both trabecular bone content and trabecular bone density in control animals. oup.com Treatment with lasofoxifene significantly counteracted this effect. nih.govoup.com The trabecular bone mineral content in lasofoxifene-treated OVX rats was 99-123% higher, and trabecular bone density was 108-131% higher compared to the untreated OVX controls. oup.com Similarly, studies in OVX mice have shown that SERMs, the class to which lasofoxifene belongs, significantly increase total bone mineral density in both the tibial metaphysis and diaphysis. oregonstate.edu

Lasofoxifene demonstrates a profound protective effect on bone microarchitecture in OVX rodent models. Histomorphometric analysis of the proximal tibia and lumbar vertebrae in rats following 52 weeks of estrogen deficiency showed that ovariectomy caused a significant deterioration of trabecular bone structure. nih.govoup.com Specifically, OVX control rats exhibited a 78% reduction in trabecular bone volume and an 80% decrease in trabecular number, coupled with a more than 10-fold increase in trabecular separation. oup.com

Table 2: Effect of Lasofoxifene on Trabecular Bone Histomorphometry in Ovariectomized (OVX) Rats (52-Week Study)

This table is interactive. Click on the headers to sort the data.

Parameter Sham Control OVX Control OVX + Lasofoxifene
Trabecular Bone Volume (%) No significant loss -78% vs. Sham Significantly higher than OVX Control
Trabecular Number (/mm) No significant loss -80% vs. Sham Significantly higher than OVX Control
Trabecular Separation (µm) No significant change +1038% vs. Sham Significantly lower than OVX Control

Data derived from reference oup.com. This table summarizes the qualitative changes observed in the study.

Ovariectomized (OVX) Rodent Models (Rats, Mice)

Uterine Tissue Investigations in Animal Models

The effects of lasofoxifene on uterine tissue have been evaluated in several animal models to assess its estrogenic and anti-estrogenic properties in this organ.

Assessment of Uterine Wet and Dry Weight

In long-term studies, lasofoxifene has shown a neutral or minimal effect on uterine weight. A two-year study in ovariectomized cynomolgus monkeys found that lasofoxifene did not increase uterine weight or endometrial thickness. nih.gov This was in stark contrast to conjugated equine estrogens, which induced significant increases in uterine weight. nih.gov Similarly, in studies with immature and aged female rats, lasofoxifene did not significantly affect uterine weight. researchgate.net While some preclinical studies noted a slight increase in uterine wet weight in rats, this difference was not observed in the dry uterine weight, suggesting the change was likely due to increased water imbibition rather than tissue proliferation. researchgate.net

Animal ModelDurationEffect on Uterine Wet WeightEffect on Uterine Dry WeightReference
Ovariectomized Cynomolgus Monkeys2 yearsNo increaseNot reported nih.gov
Immature and Aged Female RatsNot specifiedSlight increase in some studiesNo significant difference researchgate.net
Histological Analysis of Uterine Tissue

Histological examinations have largely supported the uterine-sparing profile of lasofoxifene. In the two-year study on ovariectomized cynomolgus monkeys, lasofoxifene did not alter the histological condition of the endometrium. nih.gov The primary findings were mild endometrial fibrosis and cystic changes, which differed from the endometrial hyperplasia induced by estrogen treatment. nih.gov Studies in rats also reported that lasofoxifene did not adversely affect uterine histology. researchgate.net In vitro, using Ishikawa uterine epithelial cells, lasofoxifene showed a weak ability to induce alkaline phosphatase, an indicator of ERα-mediated uterine stimulation, with a much lower effect than estradiol (B170435). nih.gov

Modulation of Estrogen-Stimulated Uterine Growth

A key characteristic of a SERM is its ability to antagonize the effects of estrogen in specific tissues. Preclinical studies have demonstrated that lasofoxifene effectively blocks estrogen-induced uterine growth. In studies where lasofoxifene was co-administered with estrogen to rats, it inhibited the uterine hypertrophic effects of estrogen, while not interfering with estrogen's beneficial effects on bone. researchgate.net This antagonistic action in the uterus is a critical feature distinguishing it from estrogen replacement therapy.

Investigations on Prostate Tissue in Male Animal Models

The effects of lasofoxifene have also been studied in male animal models to understand its impact on male reproductive tissues. In a study where adult male rats were treated with lasofoxifene for 66-70 consecutive days, effects consistent with estrogen receptor modulation were observed. nih.gov Treatment resulted in reduced weights of the seminal vesicles and prostate. nih.gov However, there were no microscopic abnormalities noted in any male reproductive tissues, including the prostate, and testes weight was not affected by the treatment. nih.gov

Animal ModelTreatment DurationEffect on Prostate WeightHistological Findings in ProstateReference
Adult Male Rats66-70 daysReducedNo microscopic findings nih.gov

Animal Models of Autoimmune and Inflammatory Diseases

The therapeutic potential of lasofoxifene sulfate (B86663) in the context of autoimmune and inflammatory conditions has been explored in preclinical settings, particularly in models that mimic postmenopausal rheumatoid arthritis.

To investigate the effects of lasofoxifene in a model that reflects postmenopausal rheumatoid arthritis, female DBA/1 mice were ovariectomized and subsequently subjected to collagen-induced arthritis (CIA). nih.gov This model allows for the simultaneous study of joint inflammation and osteoporosis-like bone loss.

In studies utilizing the ovariectomized CIA mouse model, treatment with lasofoxifene demonstrated a significant reduction in the clinical severity of arthritis. nih.gov The development and severity of arthritis were assessed through a clinical scoring system, and mice treated with lasofoxifene exhibited lower arthritis scores compared to vehicle-treated controls. nih.gov This finding suggests a potent anti-arthritic effect of the compound in this specific preclinical model.

Histopathological analysis of the joints from ovariectomized mice with CIA revealed that lasofoxifene treatment effectively inhibited key features of rheumatoid arthritis. nih.gov A notable reduction in the grade of histologic synovitis, which is the inflammation of the synovial membrane, was observed in the lasofoxifene-treated group. nih.gov Furthermore, the treatment led to a decrease in the erosion of both cartilage and bone, indicating a protective effect on joint structure. nih.gov

The anti-inflammatory effects of lasofoxifene were also evident through the analysis of systemic biomarkers. In ovariectomized mice with CIA, lasofoxifene treatment led to a reduction in serum levels of Interleukin-6 (IL-6), a pro-inflammatory cytokine implicated in the pathology of rheumatoid arthritis. nih.gov Additionally, both lasofoxifene and the selective estrogen receptor modulator (SERM) bazedoxifene (B195308) decreased a serum marker for cartilage destruction. nih.gov In studies of similar arthritis models, serum Cartilage Oligomeric Matrix Protein (COMP) is a recognized marker for cartilage degradation. researchgate.net

Effect of Lasofoxifene in Ovariectomized Mice with Collagen-Induced Arthritis Finding Reference
Clinical Arthritis Severity Reduced clinical scores of arthritis. nih.gov
Synovial Inflammation Decreased grade of histologic synovitis. nih.gov
Cartilage and Bone Erosion Reduced histologic erosions on cartilage and bone. nih.gov
Systemic Inflammation Reduced serum levels of IL-6. nih.gov
Cartilage Destruction Marker Decreased serum marker of cartilage destruction. nih.gov
Collagen-Induced Arthritis (CIA) in Ovariectomized Mice

Effects on Lipid Metabolism in Animal Models

Preclinical studies have also investigated the impact of lasofoxifene on lipid profiles, a relevant consideration for postmenopausal health.

In animal models of estrogen deficiency, lasofoxifene has shown beneficial effects on lipid metabolism. Specifically, in ovariectomized (OVX) Sprague-Dawley rats, lasofoxifene treatment prevented the increase in total serum cholesterol that is typically induced by the removal of ovaries. nih.gov This cholesterol-lowering effect was a key finding in the preclinical development of the compound. nih.govresearchgate.net Further studies in aged female rats also demonstrated a decrease in total serum cholesterol with lasofoxifene administration. nih.gov The compound was noted for its ability to lower total serum cholesterol without exerting the proliferative effects on uterine tissue that are characteristic of estrogen. nih.gov While extensive data on Low-Density Lipoprotein (LDL) cholesterol reduction comes from clinical trials, the foundational preclinical work in rat models established the cholesterol-lowering properties of lasofoxifene. nih.govopenaccessjournals.com

Effect of Lasofoxifene on Lipid Metabolism in Animal Models Animal Model Finding Reference
Total Serum Cholesterol Ovariectomized Sprague-Dawley ratsPrevented OVX-induced increases in total cholesterol. nih.gov
Total Serum Cholesterol Aged female ratsDecreased total serum cholesterol. nih.gov
Total Serum Cholesterol Ovariectomized ratsReduces serum cholesterol. researchgate.net

Pharmacokinetic and Disposition Studies in Preclinical Species

The preclinical investigation of lasofoxifene sulfate has provided significant insights into its pharmacokinetic profile and disposition in various animal models. These studies are crucial for understanding how the compound is absorbed, distributed, metabolically altered, and ultimately removed from the body, paving the way for its clinical development.

Oral Bioavailability and Absorption Characteristics

Following a single oral dose of radiolabeled lasofoxifene ([¹⁴C]LAS) in rats and monkeys, the compound was rapidly absorbed. nih.gov In rats, whole-body autoradioluminography showed that [¹⁴C]LAS-related radioactivity was quickly distributed throughout the body, with most tissues reaching maximum concentrations within one hour. nih.gov The primary route of excretion in both rats and monkeys was through the feces. nih.govpsu.edu Studies in bile duct-cannulated rats indicated that this fecal excretion is mainly due to biliary elimination rather than incomplete absorption of the compound. nih.gov

Preclinical SpeciesOral Bioavailability (%)
Rat25
Cynomolgus Monkey55
Metabolite Identification and Clearance Mechanisms

Lasofoxifene undergoes extensive metabolism in preclinical species, with a significant portion of the circulating drug-related material being metabolites. nih.gov In both rats and monkeys, less than 2% of the unchanged drug is excreted in the urine, indicating that metabolic clearance is the primary elimination pathway. drugbank.com Over 78% of the circulating radioactivity after an oral dose was attributed to its metabolites. nih.gov

A total of 22 metabolites of lasofoxifene have been tentatively identified in rats and monkeys using liquid chromatography-tandem mass spectrometry. nih.govpsu.edu The metabolic transformations occur through six primary pathways:

Hydroxylation at the tetraline ring

Hydroxylation at the aromatic ring attached to the tetraline

Methylation of catechol intermediates via catechol-O-methyl transferase

Oxidation of the pyrrolidine (B122466) ring

Direct conjugation with glucuronic acid (glucuronidation)

Direct conjugation with sulfuric acid (sulfation) nih.govpsu.edu

The major circulating drug-related entities in both rats and monkeys were identified as unchanged lasofoxifene and its glucuronide conjugate (M7). nih.govpsu.edu However, notable qualitative and quantitative differences in the metabolic profiles between the two species were observed. For instance, the catechol metabolite (M21) and its sulfate conjugate (M10) were unique to monkeys. nih.govpsu.edu Conversely, the glucuronide conjugate of the methylated catechol (M8) and hydroxy-lasofoxifene (M9) were detected only in rats. nih.govpsu.edu

The primary clearance mechanism for lasofoxifene is hepatic metabolism, involving both Phase I oxidative reactions and Phase II conjugation reactions. psu.edudrugbank.com The extensive first-pass metabolism in the liver is largely responsible for the moderate bioavailability observed in preclinical models. psu.edu The main route of excretion for the metabolites is through the feces, largely via biliary excretion. nih.govpsu.edu

Metabolite IDMetabolite Name/DescriptionObserved In
M7Lasofoxifene glucuronide conjugateRat, Monkey
M21Catechol metaboliteMonkey
M10Sulfate conjugate of catechol metaboliteMonkey
M8Glucuronide conjugate of methylated catecholRat
M9Hydroxy-lasofoxifeneRat

Comparative Preclinical Pharmacology of Lasofoxifene Sulfate with Other Serms

Comparative Estrogen Receptor Binding Affinities and Tissue Selectivities

Lasofoxifene (B133805) exhibits a high binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). This strong binding is a key determinant of its potency. In comparative studies, lasofoxifene has shown a binding affinity for ERα that is comparable to or greater than that of other SERMs.

The tissue selectivity of SERMs is a critical aspect of their therapeutic utility, enabling them to exert estrogen-like effects in some tissues while blocking estrogen's effects in others. Lasofoxifene has been shown to act as an agonist in bone and the cardiovascular system, while functioning as an antagonist in breast and uterine tissues. nih.gov This profile suggests a favorable balance of effects for the treatment of conditions such as osteoporosis and for potential use in breast cancer prevention. A recent cell-based study highlighted that the antagonist activity of lasofoxifene on ER+ breast cancer cells was not compromised by the expression level of activating ERα mutants, a characteristic not observed with tamoxifen (B1202), bazedoxifene (B195308), or raloxifene (B1678788). nih.gov

Interactive Table: Comparative Estrogen Receptor Binding Affinities of Various SERMs Note: Data is compiled from various sources and may not be directly comparable due to different experimental conditions. The values should be considered as indicative of relative affinities.

CompoundReceptorBinding Affinity (IC50/Ki, nM)
Lasofoxifene ERαData not uniformly available in direct comparison
ERβData not uniformly available in direct comparison
Raloxifene ERα1.8 (IC50) aatbio.com
ERβData not uniformly available in direct comparison
Tamoxifen ERα31.19 (Ki), 622.0 (IC50) aatbio.com
ERβData not uniformly available in direct comparison
Bazedoxifene ERαData not uniformly available in direct comparison
ERβData not uniformly available in direct comparison

Relative Potency in Bone-Protective Effects in Animal Models

Preclinical studies in ovariectomized (OVX) rat models, which simulate postmenopausal osteoporosis, have consistently demonstrated the potent bone-protective effects of lasofoxifene. These studies have shown that lasofoxifene is effective in preventing bone loss and improving bone mineral density (BMD).

In a comparative context, lasofoxifene has shown at least equivalent, and in some aspects superior, efficacy to raloxifene. For instance, in a two-year, randomized, double-blind study, lasofoxifene at doses of 0.25 and 1.0 mg/day resulted in significantly greater increases in lumbar spine BMD compared to raloxifene 60 mg/day. goodrx.com Similarly, bazedoxifene has been shown to be as effective as raloxifene in preventing bone loss in women with osteoporosis. isciii.es Tamoxifen also exhibits bone-protective effects, though its clinical use for osteoporosis is limited by its side-effect profile. nih.gov

SERMAnimal ModelKey Findings on Bone Protection
Lasofoxifene Ovariectomized RatSignificantly increased lumbar spine and total hip BMD. researchgate.net
Raloxifene Ovariectomized RatPrevented bone loss and increased lumbar vertebral and proximal tibia BMD. nih.gov
Tamoxifen Ovariectomized RatPotent inhibitor of the loss in volumetric bone mineral density. nih.gov
Bazedoxifene Ovariectomized RatPrevented bone loss and reduced the frequency of new vertebral fractures. isciii.es

Comparative Antitumor Efficacy in Breast Cancer Preclinical Models

Lasofoxifene has demonstrated significant antitumor activity in preclinical models of breast cancer, including those resistant to other endocrine therapies. A notable study using mouse xenograft models of endocrine therapy-resistant breast cancer with ESR1 mutations found that lasofoxifene as a monotherapy was more effective than fulvestrant (B1683766) at inhibiting primary tumor growth and reducing metastases. nih.gov When combined with the CDK4/6 inhibitor palbociclib, the lasofoxifene combination showed greater potency than the fulvestrant/palbociclib combination. nih.gov

In comparison to other SERMs, a network meta-analysis of randomized controlled trials suggested that lasofoxifene has a better benefit-risk profile than tamoxifen. nih.gov Raloxifene is also approved for reducing the risk of invasive breast cancer in postmenopausal women, though it is the only SERM other than tamoxifen with this approval. nih.gov Bazedoxifene has also shown potential antitumor effects in animal models of therapy-resistant breast cancer. nih.gov

Interactive Table: Comparative Antitumor Efficacy of SERMs in Preclinical Breast Cancer Models Note: Direct head-to-head preclinical studies comparing the antitumor efficacy of all four SERMs are limited. The data below is a summary of findings from various studies.

SERMPreclinical ModelKey Findings on Antitumor Efficacy
Lasofoxifene MCF-7 xenografts with ESR1 mutationsMore effective than fulvestrant in inhibiting tumor growth and metastasis. nih.gov
Raloxifene MCF-7 xenograftsReduces the incidence of ER-positive tumors. researchgate.net
Tamoxifen MCF-7 xenograftsStandard of care for ER-positive breast cancer, but resistance can develop. nih.gov
Bazedoxifene Therapy-resistant breast cancer modelsShows potential anti-tumor effects. nih.gov

Differential Effects on Uterine Tissues Compared to Other SERMs (e.g., Raloxifene, Tamoxifen, Bazedoxifene)

A key differentiator among SERMs is their effect on uterine tissue. Tamoxifen is known to have a partial agonist effect on the endometrium, which is associated with an increased risk of endometrial hyperplasia and cancer. nih.gov In contrast, raloxifene has been shown to have a neutral or antagonistic effect on the uterus. nih.gov

Preclinical studies have indicated that lasofoxifene also acts as a uterine antagonist. nih.gov In rodent models, both tamoxifen and raloxifene have been shown to reduce uterine weight in a similar manner in rats in a state of persistent estrus, suggesting an antiestrogenic effect under high estrogen levels. researchgate.net A comparative study of the uterotrophic effects of endoxifen (B1662132) (an active metabolite of tamoxifen) and tamoxifen in ovariectomized rats found that both compounds caused a greater increase in luminal epithelial cell height than estradiol (B170435), but did not significantly increase uterine weight compared to controls. nih.gov Bazedoxifene has also been developed to have minimal stimulatory effects on the uterus. isciii.es

Interactive Table: Comparative Effects of SERMs on Uterine Tissues in Preclinical Models Note: The following table summarizes the general effects of these SERMs on uterine tissue based on available preclinical data.

SERMEffect on Uterine Tissue (Preclinical)
Lasofoxifene Antagonistic
Raloxifene Antagonistic/Neutral
Tamoxifen Partial Agonist
Bazedoxifene Antagonistic

Comparative Analysis of Receptor Conformation and Degradation Properties

The tissue-specific effects of SERMs are mediated by the unique conformational changes they induce in the estrogen receptor upon binding. These different conformations lead to the recruitment of distinct co-regulatory proteins (co-activators or co-repressors), which in turn dictates the transcriptional output in a given cell type.

Tamoxifen and other SERMs are known to induce a stable antagonist conformation of the ER, which enhances its nuclear lifetime. nih.gov In contrast, selective estrogen receptor degraders (SERDs) like fulvestrant not only antagonize the receptor but also promote its degradation. nih.gov Some newer generation SERMs, such as bazedoxifene, have been shown to possess partial ER-degrading activities. nih.gov However, this degradation activity has not been observed with raloxifene or lasofoxifene. nih.gov

X-ray crystallography has revealed that lasofoxifene stabilizes an antagonist conformation of both wild-type and Y537S mutant ERα ligand-binding domains. nih.gov This ability to maintain an antagonist conformation, even in the presence of activating mutations, likely contributes to its potent inhibition of tumor growth and metastasis in resistant breast cancer models. nih.gov The interaction between the side chains of SERMs and specific amino acid residues in the ER ligand-binding domain, such as Asp351, is crucial in determining the degree of agonist versus antagonist activity. researchgate.net

Translational Research Perspectives and Advanced Methodological Approaches

Investigating Mechanisms of Resistance to Endocrine Therapies and Lasofoxifene (B133805) Sulfate (B86663)

Acquired mutations in the estrogen receptor gene (ESR1) are a primary mechanism of resistance to endocrine therapies, particularly aromatase inhibitors. nih.gov These mutations, found almost exclusively in the ligand-binding domain (LBD), can render the receptor constitutively active, driving tumor growth even in the absence of estrogen. nih.govfrontiersin.org While preclinical studies have shown lasofoxifene is effective against common ESR1 mutations like Y537S and D538G, ongoing research is focused on understanding its activity against newly emerging and complex mutational patterns. biorxiv.orgnih.govnih.gov

Recent studies have identified novel mutations in the ERα LBD, such as at position F404, which raise concerns about their potential to confer resistance to next-generation therapies. nih.gov The F404 mutation is often acquired in patients who have already developed other LBD mutations, such as Y537S or D538G, creating a dual-mutant scenario. nih.gov The emergence of the F404V mutation is particularly noteworthy as it can disrupt the ligand-receptor interaction. nih.gov Computational studies have indicated that the substitution of phenylalanine (F) with valine (V) at position 404 results in the loss of a crucial pi-pi stacking interaction between the receptor and lasofoxifene. nih.govnih.gov This disruption is a key factor in altering the binding and potential efficacy of the compound.

The presence of dual mutations in the ERα, such as Y537S combined with F404V, presents a significant challenge. Research using molecular dynamics simulations has been employed to characterize the impact of this dual-mutant on lasofoxifene's efficacy. nih.govnih.gov These studies have found that the Y537S + F404V double mutation significantly reduces the binding affinity and binding free energy of lasofoxifene to the ERα LBD. nih.govnih.govresearchgate.net This reduction in binding affinity suggests a potential decrease in the efficacy of lasofoxifene in tumors harboring this complex mutational profile, a hypothesis that requires further experimental validation. nih.govnih.gov

Table 1: Predicted Impact of F404V Mutation on Lasofoxifene Binding Affinity
ERα Mutant ModelPredicted Binding Affinity (kcal/mol)Change in Binding Affinity vs. Single Mutant (kcal/mol)Key Interaction Note
Single Mutant (Y537S)-35.29N/ABaseline for comparison.
Double Mutant (Y537S + F404V)-31.88-3.41 (MM-PBSA) / 0.90 (AutoDock Vina)Loss of pi-pi stacking interaction due to F404V mutation. nih.govnih.gov

Data derived from molecular mechanics/Poisson-Boltzmann surface area (MM-PBSA) and AutoDock Vina scoring methods as reported in preclinical computational studies. nih.govresearchgate.net

Application of Computational Biology and Molecular Dynamics Simulations

Computational biology, particularly molecular dynamics (MD) simulations, has become an indispensable tool for investigating the molecular interactions of lasofoxifene at an atomic level. researchgate.net These in-silico approaches allow researchers to explore the dynamic nature of the ERα-ligand complex, providing insights that are often unattainable through static experimental methods alone. researchgate.nettudelft.nl

A key application of computational modeling is to predict how specific ESR1 mutations affect the efficacy of lasofoxifene. This has been demonstrated in studies of the dual Y537S + F404V mutation. nih.govnih.gov MD simulations revealed that the introduction of the F404V mutation into the Y537S-mutant receptor induces significant conformational changes and increased structural fluctuations in the ligand-binding pocket. nih.gov This leads to a disruption of crucial protein-ligand interactions and a less stable binding mode for lasofoxifene. nih.govresearchgate.net Per-residue free energy decomposition analysis can further pinpoint specific residues that contribute to the decreased binding affinity in the double-mutant model. nih.gov These findings highlight how computational models can forecast potential resistance mechanisms and guide the development of future therapies designed to overcome them. nih.govnih.gov

Table 2: Summary of Molecular Dynamics Simulation Findings for Dual-Mutant ERα
Computational MethodFindingImplication for Lasofoxifene Efficacy
Molecular Dynamics (MD) SimulationIncreased structural fluctuations and alterations in the ligand-binding pocket of the Y537S + F404V mutant. nih.govDiminished stability of the lasofoxifene-ERα complex. nih.gov
MM-PBSA Free Energy CalculationThe dual mutation reduces the binding free energy of lasofoxifene. nih.govReduced binding affinity, suggesting potential for reduced efficacy. nih.gov
Protein-Ligand Interaction MonitoringDisruption of crucial pi-pi stacking interactions due to the F404V mutation. nih.govnih.govAltered binding mode and weaker interaction with the receptor. nih.gov

Development of Novel Lasofoxifene Sulfate Derivatives with Enhanced Activities

The pursuit of more effective treatments for endocrine-resistant breast cancer has spurred the development of novel derivatives of existing selective estrogen receptor modulators (SERMs). Research has focused on modifying the chemical scaffold of lasofoxifene to enhance its antagonistic activity, particularly against cancers harboring estrogen receptor alpha (ERα) mutations. A key strategy has been the synthesis of derivatives that modulate the cellular stability and accumulation of the ERα protein. nih.govelifesciences.org

Scientists have successfully synthesized a series of methylpyrrolidine derivatives of lasofoxifene. biorxiv.org These modifications, specifically stereospecific methyl additions onto the pyrrolidine (B122466) ring, were designed to fine-tune the molecule's interaction with ERα. nih.gov The goal was to create compounds that could either act like traditional SERMs, which tend to stabilize the ERα protein, or like selective estrogen receptor degraders/downregulators (SERDs), which promote its degradation, all within the same chemical framework. nih.govelifesciences.org This approach allows for a direct investigation into how ERα cellular lifetime affects the drug's therapeutic activity against both wild-type (WT) and mutant forms of the receptor, such as the common Y537S and D538G mutations that confer resistance to first-line endocrine therapies. nih.govelifesciences.org

Evaluation of these novel derivatives in breast cancer cell lines revealed that specific stereoisomers possessed significantly enhanced potency. For instance, after synthesizing racemic mixtures of certain derivatives and then separating them via chiral chromatography, researchers found substantial differences in their biological activity. nih.gov This underscores the importance of stereochemistry in drug design for achieving optimal therapeutic effects. The research demonstrated that the antagonistic activity of these compounds was not necessarily dependent on their ability to degrade the ERα receptor; rather, their effectiveness, especially against mutant ERα, was linked to their ability to force the receptor's ligand-binding domain into a stable antagonist conformation. elifesciences.orguchicago.edu

Table 1: Inhibitory Concentration (IC50) of Lasofoxifene Derivatives in T47D Breast Cancer Cells

CompoundDescriptionIC50 (nM)Source
LA3 (Racemic)Methylated lasofoxifene derivativeData not specified in abstract nih.gov
LA3 Peak 1 (LA3-1)First major peak from chiral separation112.9 ± 0.23 nih.gov
LA3 Peak 2 (LA3-2)Second major peak from chiral separation2.58 ± 0.13 nih.gov
LA5 (Racemic)Methylated lasofoxifene derivativeData not specified in abstract nih.gov
LA5 Peak 1First major peak from chiral separationSignificantly higher IC50 than Peak 2 nih.gov
LA5 Peak 2Second major peak from chiral separationSignificantly lower IC50 than Peak 1 nih.gov

These findings show that subtle chemical modifications to the lasofoxifene structure can yield derivatives with enhanced potency and provide valuable tools for understanding the complex relationship between ERα stability and therapeutic antagonism in resistant breast cancers. nih.govuchicago.edu

Strategic Role of this compound in Precision Medicine for Endocrine Therapy-Resistant Cancers

Lasofoxifene is strategically positioned as a precision medicine for endocrine therapy-resistant cancers, primarily due to its potent activity against tumors with specific genetic alterations. sermonixpharma.comsermonixpharma.com A common mechanism of resistance to standard endocrine therapies, such as aromatase inhibitors, is the acquisition of mutations in the estrogen receptor 1 gene (ESR1). ascopubs.org These mutations, which occur in 20-40% of patients with treatment-resistant metastatic disease, lead to a constitutively active ERα protein that drives tumor growth independent of estrogen. ascopubs.org

Lasofoxifene has demonstrated a unique ability to bind with high affinity to these mutant ERα receptors and effectively inhibit their activity. ascopubs.org This contrasts with other endocrine agents like tamoxifen (B1202) and even fulvestrant (B1683766), which show reduced potency against certain ESR1-mutant receptors. tandfonline.com This targeted activity makes ESR1 mutations a key predictive biomarker for lasofoxifene's efficacy. nih.gov The FDA has granted Fast Track designation for lasofoxifene as a potential precision treatment for patients with ER-positive (ER+)/HER2-negative metastatic breast cancer harboring an ESR1 mutation, highlighting its importance in this specific patient population. sermonixpharma.com

Clinical trials have provided evidence for lasofoxifene's role in a precision medicine context. The Phase 2 ELAINE 1 trial directly compared oral lasofoxifene with intramuscular fulvestrant in postmenopausal women with locally advanced or metastatic ER+/HER2- breast cancer with an ESR1 mutation who had progressed on an aromatase inhibitor plus a CDK4/6 inhibitor. sermonixpharma.comnih.gov While the primary endpoint of a statistically significant improvement in progression-free survival (PFS) was not met in the modestly powered study, all efficacy measures numerically favored lasofoxifene. sermonixpharma.comnih.gov

Table 2: Key Efficacy Results from the ELAINE 1 Phase 2 Trial

Efficacy EndpointLasofoxifene (n=52)Fulvestrant (n=51)Source
Median Progression-Free Survival (PFS)5.6 months3.7 months nih.gov
Objective Response Rate (ORR)13.2%2.9% targetedonc.com
Clinical Benefit Rate (CBR) at 24 weeks36.5%21.6% targetedonc.com

Furthermore, the ELAINE 2 trial evaluated lasofoxifene in combination with the CDK4/6 inhibitor abemaciclib (B560072) in a heavily pretreated population with ESR1-mutated cancer. sermonixpharma.comtargetedonc.com The combination showed a promising objective response rate of 50% and a median PFS approaching 14 months, suggesting a powerful synergistic effect. targetedonc.com

A key aspect of its use in precision medicine is the ability to monitor treatment response using liquid biopsies to measure circulating tumor DNA (ctDNA). nih.gov In the ELAINE 1 trial, an exploratory analysis showed that lasofoxifene treatment led to a greater decrease in the ESR1 mutant allele fraction in ctDNA compared to fulvestrant, providing molecular evidence of strong target engagement. tandfonline.comnih.gov This use of biomarkers to select patients and monitor therapeutic activity is a cornerstone of precision oncology. sermonixpharma.comtargetedonc.com

Methodological Advancements in Preclinical Modeling of SERM Action

The evaluation of SERMs like lasofoxifene and the study of endocrine resistance have been significantly enhanced by advancements in preclinical modeling. Traditional two-dimensional (2D) cell culture systems often fail to replicate the complex architecture and microenvironment of human tumors, limiting their predictive power. altogenlabs.comfrontiersin.org Modern methodologies provide more faithful representations of human cancer, facilitating more accurate preclinical assessment of drug efficacy. nih.govnih.gov

Patient-Derived Xenografts (PDX) : PDX models are created by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse. criver.comnih.gov These models are considered a gold standard in preclinical research because they maintain the histopathology, cellular heterogeneity, and genomic characteristics of the original patient tumor. altogenlabs.comcriver.comnih.gov PDX models have been instrumental in studying endocrine resistance and evaluating novel therapies. For instance, lasofoxifene, both alone and in combination with the CDK4/6 inhibitor palbociclib, was shown to be more effective than fulvestrant at inhibiting tumor growth and metastasis in PDX models of breast cancer expressing the common ESR1 mutations Y537S and D538G. sermonixpharma.comnih.gov These models allow for the propagation of patient tumors for repeated experiments and drug screening, providing a powerful platform for translational research. nih.gov

Tumor Organoids : Organoids are three-dimensional (3D) cell culture systems grown from patient tumor tissue that self-organize to mimic the structure and function of the original organ or tumor. nih.govoup.com Cultivated in an extracellular matrix, these "mini-tumors" recapitulate the cellular heterogeneity and architecture of the parental cancer, making them a valuable tool for personalized medicine and drug testing. mdpi.com Patient-derived organoids (PDOs) can be used to test the efficacy of standard therapies and identify drug-resistant cell populations within a tumor in a relatively short timeframe. mdpi.com While challenging to establish for hormone receptor-positive cancers, advancements in organoid technology are providing new avenues to model endocrine resistance and screen SERMs in a patient-specific context. mdpi.comendocrine-abstracts.org

3D Bioprinting : A more recent innovation, 3D bioprinting, allows for the precise, layer-by-layer construction of tissue-like structures using "bio-inks" containing living cells. endocrine-abstracts.org This technology offers the potential to create highly defined and reproducible humanized models of cancer. Researchers are using 3D bioprinting to model endocrine-resistant breast cancer by incorporating not just cancer cells but also elements of the tumor microenvironment, such as specific steroid profiles. endocrine-abstracts.org Preliminary studies show that cancer cells grown in 3D-bioprinted models exhibit different responses to therapies compared to conventional 2D cultures, highlighting the importance of the 3D context in accurately predicting drug sensitivity. endocrine-abstracts.org

These advanced models—PDX, organoids, and 3D bioprinting—represent a significant leap forward from traditional preclinical methods. They provide more clinically relevant systems to study the complex mechanisms of SERM action, investigate drivers of resistance, and test novel compounds like lasofoxifene and its derivatives, ultimately bridging the gap between laboratory research and clinical application. frontiersin.org

Q & A

Q. What protocols mitigate variability in AOX1 inhibition assays across laboratories?

  • Methodological Answer : Standardize liver cytosol sources (e.g., pooled human donors), substrate concentrations (e.g., 50 µM carbazeran), and incubation conditions (37°C, pH 7.4). Participate in inter-laboratory ring trials using Lasofoxifene as a reference inhibitor. Report coefficient of variation (CV) for triplicate measurements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.